

Physicochemical Properties of (4-Aacetamidophenoxy)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (4-Aacetamidophenoxy)acetic acid

Cat. No.: B186475

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Abstract

(4-Aacetamidophenoxy)acetic acid is a carboxylic acid derivative belonging to the phenoxyacetic acid class of compounds. Its structure, which combines an acetamide group with a phenoxyacetic acid moiety, suggests potential applications in medicinal chemistry and materials science. Understanding its core physicochemical properties is fundamental for its synthesis, formulation, and evaluation in various research and development settings. This technical guide provides a consolidated overview of the known structural and physical properties of **(4-Aacetamidophenoxy)acetic acid**. While specific experimental data for this compound are sparse in publicly available literature, this guide furnishes information on its structural characteristics and provides data for closely related analogs to offer a predictive context. Furthermore, it outlines detailed experimental protocols for determining key physicochemical parameters such as melting point, solubility, pKa, and the partition coefficient (logP).

Chemical Identity and Structure

(4-Aacetamidophenoxy)acetic acid, also known as [4-(acetylamino)phenoxy]acetic acid, is identified by the CAS Number 39149-13-8. It is a solid at room temperature.^[1] The fundamental chemical properties are summarized in the table below.

Figure 1: Chemical Structure of (4-Aacetamidophenoxy)acetic acid.

Physicochemical Data

Specific experimentally determined quantitative data for **(4-Acetamidophenoxy)acetic acid** are not extensively reported. The table below summarizes its basic identifiers along with experimental data for structurally analogous compounds to provide a comparative reference for estimating its properties.

| Property | Value for (4-Acetamidophenoxy)acetic acid | Data for Structurally Similar Compounds |
|----------------------|---|---|
| Molecular Formula | C ₁₀ H ₁₁ NO ₄ | - |
| Molecular Weight | 209.2 g/mol [1] | - |
| CAS Number | 39149-13-8 | - |
| Physical Appearance | Solid[1] | - |
| Melting Point (°C) | Not reported | (4-Chlorophenoxy)acetic acid: 156.5[2]** (4-Bromophenoxy)acetic acid:** 161.4 - 161.8[3]** (4-Hydroxyphenoxy)acetic acid:** 152 - 156[4]** (4-Methylphenoxy)acetic acid:** 140 - 142[5] |
| Boiling Point (°C) | Not reported | - |
| Aqueous Solubility | Not reported | (4-Chlorophenoxy)acetic acid: 957 mg/L at 25 °C[2] |
| pKa | Not reported | (4-Chlorophenoxy)acetic acid: 3.56[2]** (4-Bromophenoxy)acetic acid:** 3.04[3]** 4-Hydroxyphenylacetic acid:** 4.59[6] |
| logP (octanol/water) | Not reported | (4-Chlorophenoxy)acetic acid: 2.25[2] |

Experimental Protocols

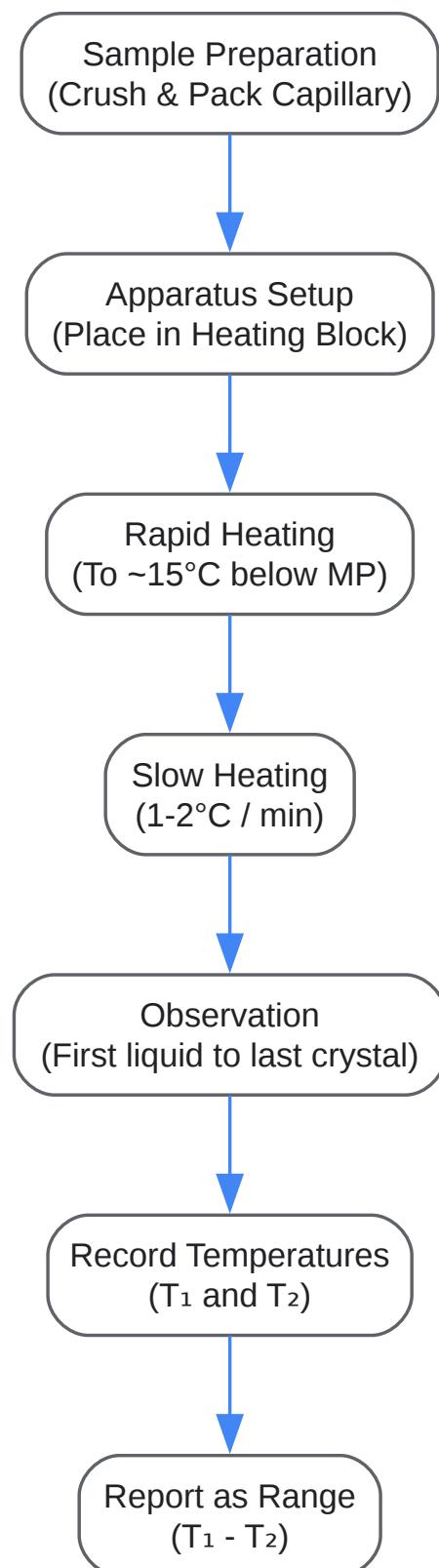
The following sections detail standardized laboratory methodologies for the determination of the principal physicochemical properties of solid organic compounds like **(4-Acetamidophenoxy)acetic acid**.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry crystalline compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the closed end, achieving a sample height of 1-2 mm. [\[7\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a heated metal block or an oil bath).[\[4\]](#)[\[7\]](#)
- **Heating and Observation:** The apparatus is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[\[8\]](#)[\[9\]](#)
- **Data Recording:** Two temperatures are recorded:
 - T_1 : The temperature at which the first droplet of liquid appears.
 - T_2 : The temperature at which the last solid crystal melts completely.
- **Reporting:** The melting point is reported as the range $T_1 - T_2$. For high-purity substances, this range is typically narrow (0.5-1.0°C).[\[8\]](#)[\[9\]](#)



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Figure 2: Workflow for Melting Point Determination.

Solubility Determination

Equilibrium solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at a specific temperature. The shake-flask method is the gold-standard technique for this determination.

Methodology: Shake-Flask Method

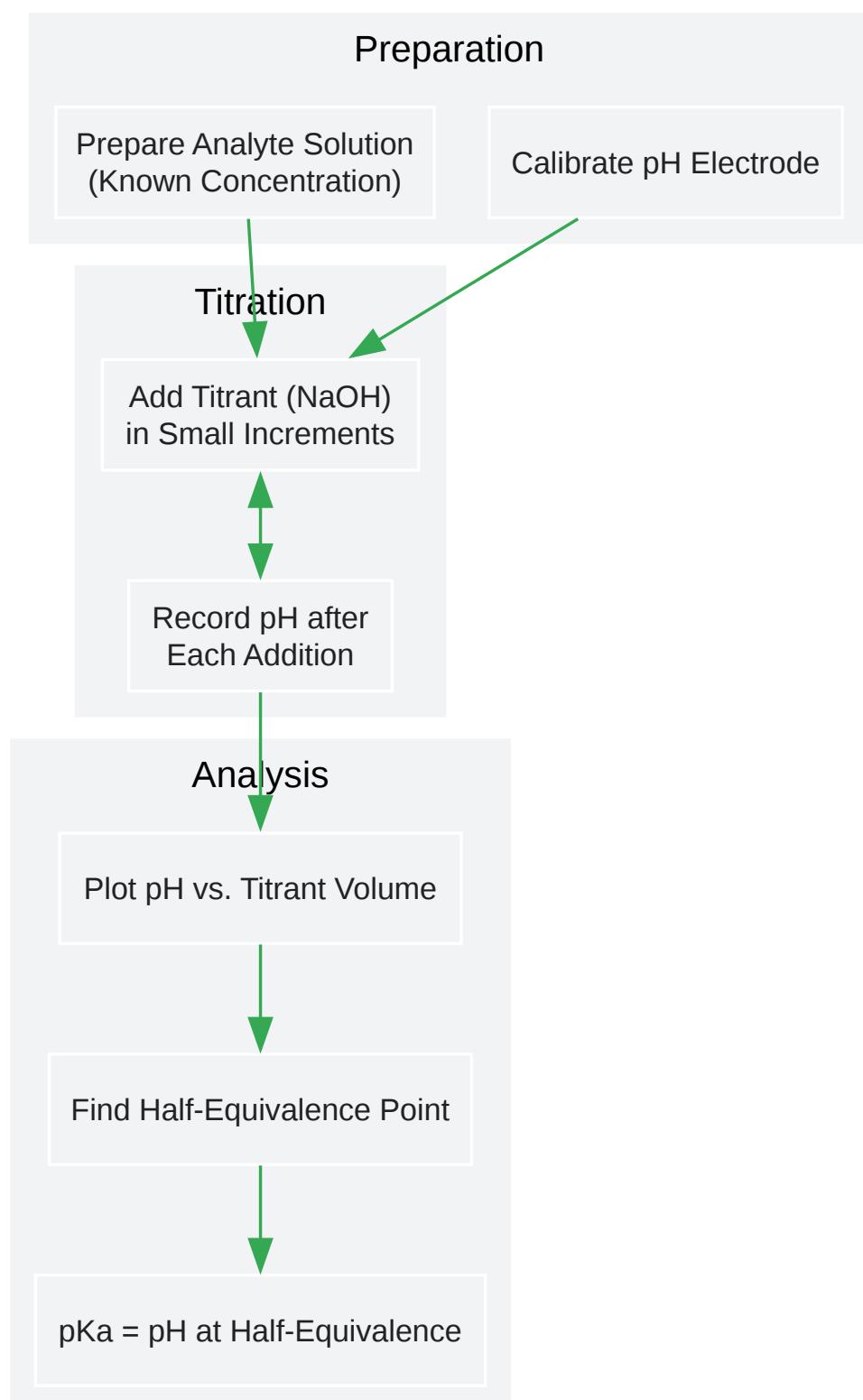
- **System Preparation:** An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate buffer at a specific pH) in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.
- **Equilibration:** The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed by measuring the concentration at different time points until the value remains constant.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pore filter (e.g., 0.22 μm) to remove all undissolved solid particles.
- **Quantification:** The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the measured concentration, accounting for any dilutions made during the analysis. The experiment should be performed in triplicate to ensure reproducibility.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate method for its determination.[\[10\]](#)

Methodology: Potentiometric Titration

- **Solution Preparation:** A precise amount of the compound is dissolved in a suitable solvent (typically a mixture of water and a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[7]
- **Titration Setup:** The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.[7]
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.
- **Data Analysis:** The collected data (pH versus volume of titrant added) is plotted. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]

[Click to download full resolution via product page](#)**Figure 3:** Experimental Workflow for pKa Determination.

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic behavior (e.g., absorption, distribution). The shake-flask method is the classical and most reliable approach.[\[8\]](#)

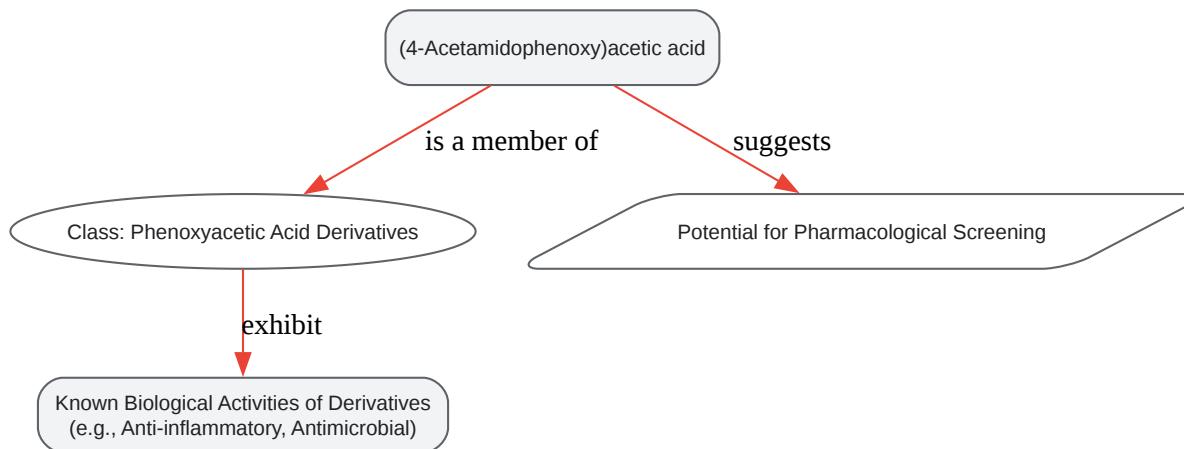
Methodology: Shake-Flask Method

- Phase Saturation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[\[9\]](#)[\[11\]](#)
- Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
- Equilibration: The mixture is agitated until equilibrium is achieved (typically for several hours), allowing the compound to partition between the n-octanol and aqueous layers.[\[9\]](#)
- Phase Separation: The mixture is centrifuged to ensure a clean separation of the two immiscible layers.[\[9\]](#)
- Quantification: The concentration of the compound in each phase (C_{octanol} and C_{aqueous}) is determined using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: $P = C_{\text{octanol}} / C_{\text{aqueous}}$. The final value is reported as its base-10 logarithm: $\log P = \log_{10}(P)$.

Biological Context and Signaling Pathways

A specific signaling pathway for **(4-Acetamidophenoxy)acetic acid** has not been prominently described in the reviewed scientific literature. However, the broader class of phenoxyacetic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties. These activities often stem from interactions with various enzymes or receptors. The presence of the acetamide group, which is also a feature of the common analgesic paracetamol (acetaminophen), further suggests that

the compound could be explored for biological activity. Any investigation into its mechanism of action would first require screening against common biological targets.



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Figure 4: Logical Relationship of the Compound to its Class.

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